molecular formula C13H16O2 B085773 Cinnamyl isobutyrate CAS No. 103-59-3

Cinnamyl isobutyrate

Cat. No. B085773
CAS RN: 103-59-3
M. Wt: 204.26 g/mol
InChI Key: KLKQSZIWHVEARN-TWGQIWQCSA-N
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Description

Synthesis Analysis

The synthesis of cinnamyl isobutyrate involves chemical processes that have been explored in the context of producing novel liquid-crystalline materials and flavoring agents. For example, Patel et al. (2012) synthesized a homologous series with an isobutyl cinnamate end group, demonstrating the compound's potential in the creation of enantiotropic nematogens used in liquid crystal technology (Patel, Patel, & Doshi, 2012). Zhang et al. (2020) described an efficient biosynthesis method for cinnamyl alcohol, a related compound, using engineered Escherichia coli, highlighting innovative approaches to producing cinnamyl derivatives with environmental and economic benefits (Zhang et al., 2020).

Molecular Structure Analysis

The molecular structure of cinnamyl isobutyrate and related compounds has been detailed through various analytical methods. Leadbetter et al. (1980) determined the crystal and molecular structure of a related compound, isobutyl 4-(4′-phenylbenzylidene-amino)cinnamate, providing insight into its crystallographic characteristics and potential phase transitions (Leadbetter, Mazid, & Malik, 1980).

Chemical Reactions and Properties

Research on cinnamyl isobutyrate and its derivatives encompasses studies on their chemical reactions and properties. The work by Tomke and Rathod (2015) on the ultrasound-assisted synthesis of cinnamyl acetate, a related ester, through transesterification, exemplifies the exploration of innovative synthesis techniques and their efficiency (Tomke & Rathod, 2015).

Physical Properties Analysis

The physical properties of cinnamyl isobutyrate, including its phase behavior and thermal stability, have been studied to understand its utility in various applications. The research by Patel et al. (2012) on novel liquid-crystalline materials reveals significant insights into the thermal and mesomorphic properties of cinnamyl derivatives, providing a foundation for their application in advanced material science (Patel, Patel, & Doshi, 2012).

Chemical Properties Analysis

The chemical properties of cinnamyl isobutyrate, including reactivity and potential for various chemical transformations, are critical for its application in synthesis and manufacturing. Studies such as those by Dong et al. (2017) on the biocatalytic synthesis of cinnamyl acetate showcase the potential of enzymatic methods to achieve high yields and specificity in the production of cinnamyl derivatives (Dong, Secundo, Xue, & Mao, 2017).

Scientific Research Applications

  • Appetite and Glucose Regulation : Cinnamyl isobutyrate was found to decrease total energy intake and postprandial plasma glucose levels when administered in a glucose solution, suggesting its potential for managing obesity and diabetes (Hochkogler et al., 2018).

  • Safety and Efficacy in Animal Feed : It is safe at proposed maximum use levels in animal feed for all target species, contributing to the safety and efficacy of animal nutrition (Rychen et al., 2017).

  • Toxicology and Dermatology : A review of cinnamyl isobutyrate's toxicologic and dermatologic properties as a fragrance ingredient reveals little toxic potential, which is important for its use in consumer products (Bhatia et al., 2011).

  • Chemical Synthesis : Cinnamyl isobutyrate is also involved in chemical syntheses, such as in the asymmetric allylic alkylation using molybdenum catalysis to produce quaternary amino acids, significant for biological applications (Trost & Dogra, 2002).

  • Biocatalysis : It has been used in the biocatalytic synthesis of cinnamyl acetate, demonstrating its role in the development of sustainable and efficient production methods in the food and fragrance industries (Dong et al., 2017).

  • Antimycobacterial Activity : Cinnamyl isobutyrate's structural analog, cinnamaldehyde, has shown antimycobacterial activity against Mycobacterium tuberculosis, which can inform the design of new antimicrobial agents (Sawicki et al., 2018).

  • Biosynthesis Studies : Engineered Escherichia coli have been used for the biosynthesis of cinnamyl alcohol, a related compound, highlighting the potential of microbial production systems for cinnamyl derivatives (Zhang et al., 2020).

  • Structure-Activity Relationships : Studies on cinnamyl-isobutylamine, closely related to cinnamyl isobutyrate, have explored its anticonvulsant activities, indicating the potential of cinnamyl compounds in drug development (Li Xiao-yan, 2005).

  • Antiobesity Effects : Research comparing cinnamaldehyde with cinnamyl isobutyrate has provided insights into the antiobesity effects of these compounds, which is valuable for developing obesity treatments (Hoi et al., 2020).

  • Anticancer Potential : Novel derivatives of cinnamyl sulfonamide have shown promising anticancer activity against colon adenocarcinoma, suggesting potential therapeutic applications for cinnamyl derivatives (Reddy et al., 2015).

  • Intestinal Fatty Acid Uptake : Cinnamyl isobutyrate and related compounds have been studied for their impact on intestinal fatty acid uptake, which is relevant for nutrition and metabolic health (Hoi et al., 2019).

  • Phosphatidylethanolamine Binding : Research on Ro 09-0198 (cinnamycin) binding to phosphatidylethanolamine can inform the understanding of lipid-protein interactions, relevant for cell biology and drug design (Machaidze et al., 2002).

  • Hepatic Effects : Studies on cinnamyl anthranilate, related to cinnamyl isobutyrate, have explored its hepatic effects, providing insights into liver metabolism and potential hepatotoxicity (Viswalingam & Caldwell, 1997).

  • Ultrasound-Assisted Synthesis : The synthesis of cinnamyl acetate, an ester of cinnamyl alcohol, using ultrasound-assisted lipase catalysis demonstrates the role of innovative technologies in flavor and fragrance production (Tomke & Rathod, 2015).

  • Solubility and Thermodynamics : Determining the solubility and thermodynamic properties of cinnamyl alcohol in various solvents is essential for its applications in chemical processes and pharmaceutical formulations (Li et al., 2018).

  • Nematode Antagonistic Effects : The effect of Cinnamomum aromaticum extracts containing cinnamyl acetate against Meloidogyne incognita suggests potential agricultural applications in pest control (Nguyen et al., 2012).

  • Antioxidant Activity : Acetylation of cinnamic acid, related to cinnamyl isobutyrate, enhances its antioxidant activity, highlighting potential uses in health and nutrition (Oladimeji, 2021).

  • Cardioprotective Effects : Cinnamic acid and its derivatives have shown protective effects against myocardial ischemia, indicating potential therapeutic uses in heart disease (Song et al., 2013).

  • Lipase-Catalyzed Synthesis : The enzymatic synthesis of cinnamyl acetate offers a more efficient and environmentally friendly alternative to chemical catalysis, relevant for industrial applications (Yadav & Devendran, 2012).

  • Synthetic Applications : The asymmetric cinnamylation of N-tert-butanesulfinyl imines with cinnamyl acetates, leading to the synthesis of natural products like lycoricidine, demonstrates the versatility of cinnamyl compounds in organic synthesis (Cai et al., 2017).

properties

IUPAC Name

[(E)-3-phenylprop-2-enyl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-11(2)13(14)15-10-6-9-12-7-4-3-5-8-12/h3-9,11H,10H2,1-2H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKQSZIWHVEARN-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellowish liquid, sweet, balsamic fruity odour
Record name Cinnamyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/184/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name Cinnamyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/184/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.005-1.014
Record name Cinnamyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/184/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Cinnamyl isobutyrate

CAS RN

103-59-3, 110682-09-2
Record name Cinnamyl isobutyrate
Source ChemIDplus
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Record name Cinnamyl isobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110682092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamyl isobutyrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46133
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanoic acid, 2-methyl-, 3-phenyl-2-propen-1-yl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cinnamyl isobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.842
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CINNAMYL ISOBUTYRATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
117
Citations
CM Hochkogler, JK Hoi, B Lieder… - Molecular nutrition & …, 2018 - Wiley Online Library
… In the present study, the impact of cinnamyl isobutyrate (CIB), one constituent of cinnamon, on ad libitum food intake from a standardized breakfast and outcome measures of hormonal …
Number of citations: 7 onlinelibrary.wiley.com
JK Hoi, B Lieder, M Pignitter, J Hans… - Journal of agricultural …, 2019 - ACS Publications
… Here, we demonstrate the effects of CAL and structural analogues cinnamyl alcohol (CALC), cinnamic acid (CAC), and cinnamyl isobutyrate on mechanisms regulating intestinal fatty …
Number of citations: 8 pubs.acs.org
JK Hoi, B Lieder, B Liebisch, C Czech, J Hans… - ACS …, 2020 - ACS Publications
… Here, we investigated the antiadipogenic effect of cinnamyl isobutyrate (CIB), another cinnamon-derived aroma compound, in comparison to CAL in 3T3-L1 adipocyte cells. In a …
Number of citations: 6 pubs.acs.org
EFSA Panel on Additives and Products or … - EFSA …, 2017 - Wiley Online Library
… , 3-phenylpropanal, 5-methyl-2-phenylhex-2-enal, cinnamic acid, cinnamyl acetate, cinnamyl butyrate, 3-phenylpropyl isobutyrate, cinnamyl isovalerate, cinnamyl isobutyrate, ethyl …
Number of citations: 8 efsa.onlinelibrary.wiley.com
EP on Additives, G Rychen, G Aquilina, G Azimonti… - EFSA Journal, 2017 - ncbi.nlm.nih.gov
… , 3‐phenylpropanal, 5‐methyl‐2‐phenylhex‐2‐enal, cinnamic acid, cinnamyl acetate, cinnamyl butyrate, 3‐phenylpropyl isobutyrate, cinnamyl isovalerate, cinnamyl isobutyrate, ethyl …
Number of citations: 2 www.ncbi.nlm.nih.gov
SP Bhatia, GA Wellington, J Cocchiara, J Lalko… - Food and chemical …, 2007 - Elsevier
… Cinnamyl isobutyrate is a fragrance ingredient used in many fragrance compounds. It may be found in fragrances used in decorative cosmetics, fine fragrances, shampoos, toilet soaps …
Number of citations: 6 www.sciencedirect.com
A Hauser, B Maurer - Zeitschrift für Lebensmittel-Untersuchung und …, 1987 - Springer
… pounds in nature-identical flavours, we specifically searched for the following esters in natural edible products: (E)-cinnamyl formate, (E)-cinnamyl propionate, (E)-cinnamyl isobutyrate, …
Number of citations: 0 link.springer.com
G Reineccius - Source Book of Flavors, 1994 - Springer
The following data for organic chemicals is presented in tabular alphabetical format (Table 10-1) to provide a ready source of information of direct and immediate concern to the flavorist …
Number of citations: 0 link.springer.com
Q Guo, L Pan, Y Qin, F Xie, X Wang, X Zhao… - Microchemical …, 2022 - Elsevier
… , anisyl formate, and cinnamyl isobutyrate in the matrix were obviously enhanced compared to the solvent without APs. For example, cinnamyl isobutyrate suffered severe peak tailing …
Number of citations: 4 www.sciencedirect.com
S Sibanda, G Chigwada, M Poole, ET Gwebu… - Journal of …, 2004 - Elsevier
The leaf oil of Heteropyxis dehniae Suess. (Heteropyxidaceae) was obtained by hydrodistillation and analyzed by GC/MS. The most abundant essential oil components are linalool (58.3…
Number of citations: 140 www.sciencedirect.com

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